6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole and thiadiazine ring system. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with 5-chloro-2-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate can then be cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazine ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is studied for its potential as a building block for more complex molecules. Its unique ring system makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
Biologically, this compound is investigated for its potential antimicrobial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.
Medicine
In medicine, research focuses on the compound’s potential anticancer properties. The triazolo[3,4-b][1,3,4]thiadiazine ring system has been found to interact with various biological targets, potentially leading to the development of new anticancer drugs.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site, or it may interact with DNA to prevent replication.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Uniqueness
Compared to similar compounds, 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may exhibit unique biological activities due to its specific substitution pattern and ring structure. These differences can lead to variations in its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C17H12BrClN4OS |
---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H12BrClN4OS/c1-24-15-7-6-12(19)8-13(15)16-20-21-17-23(16)22-14(9-25-17)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
SPCJEIJBCJMHOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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